Product packaging for Mao A/hdac-IN-1(Cat. No.:)

Mao A/hdac-IN-1

Cat. No.: B12427529
M. Wt: 401.9 g/mol
InChI Key: JYDFPSDKROGXNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Mao A/HDAC-IN-1 is a dual inhibitor of Monoamine Oxidase A (MAO A) and Histone Deacetylase (HDAC), designed for advanced glioma research . Its novel mechanism simultaneously targets two distinct pathways: it inhibits MAO A, a key enzyme in neurotransmitter metabolism, and blocks the activity of HDACs, epigenetic regulators that control gene expression by removing acetyl groups from histones . By inhibiting HDACs, this compound promotes a more relaxed chromatin structure, which can reactivate the expression of silenced genes, including tumor suppressors . This dual action is supported by research demonstrating its use in studies focused on cancer-programmed cell death . Furthermore, this compound is a valuable chemical tool for click chemistry applications, as it contains an alkyne group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups, facilitating probe synthesis and bioconjugation . The product is supplied with detailed analytical data, including a defined molecular formula of C21H24ClN3O3 and a molecular weight of 401.89 . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H24ClN3O3 B12427529 Mao A/hdac-IN-1

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H24ClN3O3

Molecular Weight

401.9 g/mol

IUPAC Name

4-[[3-chloro-4-[3-[methyl(prop-2-ynyl)amino]propoxy]anilino]methyl]-N-hydroxybenzamide

InChI

InChI=1S/C21H24ClN3O3/c1-3-11-25(2)12-4-13-28-20-10-9-18(14-19(20)22)23-15-16-5-7-17(8-6-16)21(26)24-27/h1,5-10,14,23,27H,4,11-13,15H2,2H3,(H,24,26)

InChI Key

JYDFPSDKROGXNS-UHFFFAOYSA-N

Canonical SMILES

CN(CCCOC1=C(C=C(C=C1)NCC2=CC=C(C=C2)C(=O)NO)Cl)CC#C

Origin of Product

United States

Synthesis and Chemical Modification of Mao A/hdac in 1

Synthetic Methodologies for Novel Dual MAO-A/HDAC Inhibitors

The design strategy for novel dual inhibitors of MAO-A and HDAC, including Mao A/hdac-IN-1 (also identified as compound 15 in its lead development series), involves the hybridization of known pharmacophoric elements. medchemexpress.comdigitellinc.com A common approach is to combine the structural features of a recognized HDAC inhibitor with a moiety known to inhibit MAO-A. nih.gov

In the case of this compound and its analogues, the synthesis is based on creating hybrids of N-methylpropargylamine-conjugated hydroxamic acids. medchemexpress.comdigitellinc.com This design merges the propargylamine (B41283) group, a key feature of some MAO inhibitors, with a hydroxamic acid moiety, which is a classic zinc-binding group (ZBG) essential for inhibiting the zinc-dependent class I, II, and IV HDACs. nih.govtandfonline.com The general structure of an HDAC inhibitor consists of three parts: the zinc-binding group, a linker, and a "cap" group that interacts with residues on the rim of the enzyme's active site. bohrium.commdpi.com The synthetic challenge lies in optimizing the linker and cap portions to achieve potent and selective inhibition of both target enzymes simultaneously. mdpi.com

Researchers have empirically designed and synthesized a series of these hybrid compounds, leading to the identification of molecules with potent dual activity. digitellinc.com These compounds have demonstrated significant MAO-A inhibition, with IC50 values ranging from the micromolar to the sub-nanomolar level, alongside the ability to inhibit various HDAC isoforms. digitellinc.com

Table 1: Inhibitory Activity of Selected Dual MAO-A/HDAC Inhibitors

Compound MAO-A IC50 (µM) Cytotoxicity (GL26 cell line) IC50 (µM) Cytotoxicity (U251S cell line) IC50 (µM) Cytotoxicity (U251R cell line) IC50 (µM)
Compound 8 <0.0001 1.1 ± 0.2 1.2 ± 0.1 1.5 ± 0.1
Compound 13 0.0001 1.0 ± 0.1 1.1 ± 0.1 1.3 ± 0.2
Compound 14 0.0002 1.2 ± 0.2 1.3 ± 0.2 1.8 ± 0.3
This compound (Compound 15) 0.0003 0.9 ± 0.1 1.0 ± 0.1 1.2 ± 0.1
Clorgyline (MAO-A specific inhibitor) 0.0005 38.2 ± 2.1 42.1 ± 3.5 40.2 ± 2.8

Data sourced from a 2022 presentation by Mehndiratta et al. on novel dual inhibitors for glioma treatment. digitellinc.com

Integration of Click Chemistry Functionality in this compound Design

A key feature in the design of this compound is the inclusion of a chemical handle for "click chemistry". medchemexpress.com This term describes reactions that are rapid, high-yielding, and tolerant of various functional groups, making them ideal for biological applications. nih.govrsc.org The integration of this functionality allows the inhibitor to be used as a versatile tool for further biological studies.

This compound contains a terminal alkyne group. medchemexpress.com This moiety serves as a latent reactive handle for bioconjugation. nih.govacs.org Bioconjugation is the process of chemically linking two molecules, where at least one is a biomolecule. The alkyne group is particularly useful for this purpose because it is generally stable and non-reactive under physiological conditions, but can be made to react specifically and efficiently with a partner molecule, typically one containing an azide group. researchgate.net This allows for the precise attachment of this compound to other molecules, such as fluorescent dyes, affinity tags, or larger drug delivery systems, without interfering with its inhibitory activity. nih.govnih.gov The ability to conjugate the inhibitor to these other entities is crucial for studying its distribution, target engagement, and mechanism of action in complex biological systems. mdpi.com

The alkyne group incorporated into this compound is specifically designed for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. medchemexpress.com This reaction is the most prominent example of click chemistry, where a copper(I) catalyst facilitates the joining of an alkyne and an azide to form a stable triazole ring. nih.govrsc.orgrsc.org

The CuAAC reaction provides a powerful method for developing chemical probes based on the this compound scaffold. medchemexpress.com By reacting the alkyne-containing inhibitor with an azide-tagged molecule (such as a fluorescent label or a biotin tag for affinity purification), researchers can create customized probes. mdpi.comnih.gov These probes can be used to:

Visualize the subcellular localization of the inhibitor.

Identify the specific proteins that the inhibitor binds to within a cell lysate. mdpi.com

Quantify target engagement and occupancy in living cells.

The modular nature of the CuAAC reaction, allowing for the easy combination of different alkyne and azide precursors, greatly accelerates the development of these essential research tools and new inhibitor candidates. bohrium.comnih.gov This click-chemistry-based approach has been successfully used to synthesize libraries of HDAC inhibitors and to develop proteolysis targeting chimeras (PROTACs) for targeted protein degradation. nih.govrsc.org

Molecular Mechanisms of Mao A/hdac in 1 Inhibition

Molecular Interactions of Mao A/hdac-IN-1 with Target Enzymes

Active Site Occupation and Conformational Changes

The dual-inhibitory activity of this compound is predicated on its unique molecular architecture, which incorporates distinct pharmacophores designed to interact with the disparate active sites of monoamine oxidase A (MAO-A) and histone deacetylases (HDACs). The mechanism of inhibition is not merely competitive occupancy but involves specific, high-affinity interactions that induce conformational states unfavorable for catalysis. This understanding is primarily derived from molecular docking simulations and structural comparisons with other inhibitors of the respective enzyme classes.

Interaction with the MAO-A Active Site

The active site of MAO-A is characterized by a bipartite hydrophobic cavity (~550 ų) leading to the catalytic core, where a flavin adenine (B156593) dinucleotide (FAD) cofactor is covalently bound. The inhibitory action of this compound against MAO-A is primarily attributed to its propargylamine (B41283) moiety, a well-established functional group for mechanism-based, irreversible inhibition of flavoenzymes.

Initial Binding and Positioning: The inhibitor first enters the substrate-binding cavity. Its aromatic scaffold or linker region establishes non-covalent interactions, such as π-π stacking and hydrophobic contacts, with key aromatic residues that line the cavity, including Tyr407 and Tyr444. These interactions correctly orient the terminal propargylamine group towards the FAD cofactor.

Covalent Adduct Formation: Once positioned, the propargylamine group undergoes enzyme-catalyzed oxidation, leading to the formation of a highly reactive species. This intermediate then forms a stable, covalent bond with the N5 atom of the isoalloxazine ring of the FAD cofactor. This covalent modification constitutes an irreversible inactivation of the enzyme, as it permanently blocks the cofactor's redox cycling necessary for monoamine oxidation.

The binding event induces subtle but critical conformational changes. The entry of the inhibitor can displace the "gate-keeping" residues (e.g., Ile199) at the entrance of the active site cavity, a form of induced fit that secures the inhibitor within the binding pocket prior to the irreversible reaction.

Table 1: Summary of this compound Interactions within the MAO-A Active Site

Inhibitor MoietyTarget Site/Residue in MAO-AType of InteractionMechanistic Consequence
Propargylamine GroupN5 atom of FAD CofactorCovalent Bond FormationIrreversible Enzyme Inactivation
Aromatic Linker/ScaffoldTyr407, Tyr444π-π Stacking / HydrophobicStabilization and correct orientation of the inhibitor
Full Inhibitor MoleculeActive Site Cavity EntranceInduced FitSecures inhibitor binding prior to covalent modification

Interaction with the HDAC Active Site

The active site of class I and II HDACs features a distinct topology: a narrow, tubular channel leading to a catalytic zinc (Zn²⁺) ion at its base. The inhibition by this compound relies on a canonical mechanism for hydroxamate-based HDAC inhibitors.

Zinc Chelation: The molecule's hydroxamic acid group serves as a powerful zinc-binding group (ZBG). It penetrates the active site channel and forms a bidentate coordination complex with the catalytic Zn²⁺ ion. This interaction is stabilized by hydrogen bonds with adjacent active site residues (e.g., His, Asp). This chelation effectively mimics the transition state of the deacetylation reaction but cannot be resolved, thus potently inhibiting the enzyme by blocking access of the acetyl-lysine substrate.

Linker and Cap Group Interactions: The portion of the molecule connecting the ZBG to the MAO-A-targeting moiety acts as a "linker" that occupies the hydrophobic channel. The "cap" region (the part of the molecule distal to the ZBG) interacts with the residues on the rim of the active site pocket, often through hydrophobic or van der Waals forces. These interactions with surface residues like Phe152 and Phe208 (in HDAC2, for example) provide additional binding affinity and contribute to isoform selectivity.

The binding of this compound to the HDAC active site induces conformational changes in the flexible loop structures at the rim of the catalytic tunnel. This induced fit can "close" the active site around the inhibitor, enhancing the stability of the enzyme-inhibitor complex and preventing substrate entry.

Table 2: Summary of this compound Interactions within the HDAC Active Site

Inhibitor MoietyTarget Site/Residue in HDACType of InteractionMechanistic Consequence
Hydroxamic Acid (ZBG)Catalytic Zn²⁺ IonBidentate Chelation / CoordinationPotent and Reversible Enzyme Inhibition
Aliphatic/Aromatic LinkerHydrophobic residues lining the channelvan der Waals / HydrophobicPositions the ZBG for optimal zinc binding
"Cap" GroupSurface Residues (e.g., Phe, Tyr)Hydrophobic / π-π StackingAnchors inhibitor; enhances affinity and selectivity
Full Inhibitor MoleculeFlexible Surface LoopsInduced FitStabilizes the enzyme-inhibitor complex

Cellular and Subcellular Effects of Mao A/hdac in 1

Modulation of Histone Acetylation by Mao A/hdac-IN-1

As a histone deacetylase inhibitor, this compound interferes with the removal of acetyl groups from lysine (B10760008) residues on histone proteins. This enzymatic inhibition leads to a state of hyperacetylation, which has profound effects on chromatin structure and function.

Global and Locus-Specific Histone H3 Acetylation Alterations

Treatment with this compound results in an increase in the global acetylation of histone H3. medchemexpress.cn Histone acetylation neutralizes the positive charge of lysine residues, which is thought to weaken the interaction between histones and DNA, leading to a more open and transcriptionally active chromatin structure. wikipedia.org This global increase in histone H3 acetylation is a hallmark of HDAC inhibitor activity.

At specific gene loci, the hyperacetylation of histone H3 can lead to the activation of gene expression. For instance, HDAC inhibitors have been shown to increase histone H3 acetylation around the promoter region of the p21 gene, a key regulator of the cell cycle, which can enhance its transcription. spandidos-publications.com While direct evidence for this compound's effect on specific gene loci is still emerging, its function as an HDAC inhibitor suggests it would follow a similar mechanism of action.

Acetylation of Non-Histone Proteins, e.g., α-tubulin

Beyond histones, HDACs target a multitude of non-histone proteins for deacetylation, thereby regulating their function. nih.gov this compound has been shown to increase the acetylation of α-tubulin. medchemexpress.cn α-tubulin is a component of microtubules, which are crucial for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. nih.gov

The acetylation of α-tubulin, particularly at lysine 40, is regulated by specific HDACs, most notably HDAC6. nih.govjneurosci.org Inhibition of HDAC6 activity leads to an accumulation of acetylated α-tubulin. nih.gov This modification can impact microtubule stability and the recruitment of motor proteins like kinesin-1 and cytoplasmic dynein, thereby affecting intracellular transport. jneurosci.org

Table 1: Effects of this compound on Protein Acetylation

Protein TargetObserved EffectPotential Consequence
Histone H3Increased global acetylation medchemexpress.cnAltered chromatin structure, potential for gene activation
α-tubulinIncreased acetylation medchemexpress.cnModulation of microtubule stability and function

Impact on Gene Expression and Epigenetic Regulation

By altering the acetylation status of histones, this compound plays a significant role in epigenetic regulation and gene expression. The hyperacetylation of histones generally correlates with transcriptional activation. wikipedia.org

The inhibition of HDACs by compounds like this compound can lead to the re-expression of silenced tumor suppressor genes. frontiersin.org For example, the tumor suppressor gene p21 is a well-documented target of HDAC inhibitors. frontiersin.orgnih.gov Increased histone acetylation at the p21 promoter leads to its transcriptional upregulation, which in turn can induce cell cycle arrest. spandidos-publications.com

Furthermore, the MAO-A component of this compound's dual-inhibitory function also has implications for gene expression. MAO-A expression itself can be regulated by HDAC inhibitors, suggesting a complex feedback loop. spandidos-publications.com

Induction of Cell Death Pathways by this compound

A significant cellular outcome of treatment with this compound is the induction of cell death. medchemexpress.cn This occurs through various mechanisms, including non-apoptotic pathways and the disruption of the cell cycle.

Non-Apoptotic Cell Death Mechanisms

This compound has been observed to induce cell death through non-apoptotic mechanisms. medchemexpress.cn While apoptosis is a common outcome of HDAC inhibitor treatment, these compounds can also trigger other forms of programmed cell death, such as autophagic cell death. pnas.orgresearchgate.net

Autophagic cell death is characterized by the massive accumulation of autophagic vacuoles in the cytoplasm. pnas.org Studies on other HDAC inhibitors have shown that even when apoptosis is blocked (for example, in cells lacking key apoptotic proteins like Apaf-1 or overexpressing anti-apoptotic proteins like Bcl-XL), cell death can still occur via autophagy. pnas.org This suggests that HDAC inhibitors can activate parallel cell death pathways, which may be particularly relevant for treating cancers that have developed resistance to apoptosis. pnas.orgresearchgate.net

Cell Cycle Arrest and Its Molecular Underpinnings

HDAC inhibitors, including by logical extension this compound, are known to cause cell cycle arrest, often at the G1/S or G2/M checkpoints. frontiersin.orgfrontiersin.org This arrest is a direct consequence of the altered expression of key cell cycle regulatory proteins.

The upregulation of the cyclin-dependent kinase (CDK) inhibitor p21 is a common molecular response to HDAC inhibition. nih.govfrontiersin.org p21 can halt cell cycle progression by inhibiting the activity of cyclin-CDK complexes that are necessary for the transition between cell cycle phases. nih.gov For example, some HDAC inhibitors cause G1 arrest at lower concentrations and G2/M arrest at higher concentrations, a phenomenon linked to the induction of p21. spandidos-publications.com The arrest in the G2/M phase can also be associated with the downregulation of proteins like Cyclin B1. frontiersin.org

Effects on Cellular Metabolism and Oxidative Stress Pathways

The inhibition of HDACs, a primary function of this compound, is intrinsically linked to the regulation of cellular metabolism and oxidative stress. HDACs deacetylate numerous histone and non-histone proteins that are critical regulators of metabolic and stress-response pathways. mdpi.commdpi.com Consequently, their inhibition can reprogram cellular metabolism and alter the response to oxidative insults.

Metabolic Reprogramming: HDACs are known to regulate metabolic pathways to support the high proliferative rate of cancer cells. frontiersin.org They can influence glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and mitochondrial metabolism. mdpi.com For instance, some HDAC inhibitors have been shown to increase oxygen consumption and promote mitochondria-bound hexokinase activity, thereby boosting both mitochondrial metabolism and glycolysis. mdpi.com HDACs like SIRT6 can act as corepressors for hypoxia-inducible factor-1α (HIF-1α), a key transcription factor in glucose metabolism. mdpi.com By inhibiting such HDACs, compounds like this compound can theoretically alter the expression of genes involved in gluconeogenesis and glycolysis. mdpi.com Furthermore, certain HDACs possess significant defatty-acylase activity, suggesting that their inhibition could also impact lipid metabolism, which is crucial for membrane synthesis and cellular signaling in cancer progression. mdpi.com

Modulation of Oxidative Stress: HDACs are key modulators of the cellular response to oxidative stress, which arises from an imbalance of reactive oxygen species (ROS). mdpi.comtandfonline.com They can negatively regulate the Nrf2 pathway, a primary defense mechanism against oxidative stress that activates antioxidant genes. mdpi.com HDAC1 and HDAC3, in particular, have been shown to repress ARE (Antioxidant Response Element)-dependent gene expression. mdpi.com By inhibiting these HDACs, this compound can potentially enhance the Nrf2-mediated antioxidant response.

Conversely, HDAC inhibition can also induce ROS generation, contributing to its anti-cancer effects. nih.gov This can occur through various mechanisms, including the disruption of intracellular stress response pathways. nih.gov The transcription factor Sp1, which is acetylated in response to oxidative stress, is a key player. HDAC inhibitors can augment Sp1 acetylation and its DNA binding activity, leading to the expression of protective genes and conferring resistance to oxidative stress-induced cell death. nih.govpnas.org Additionally, HDAC inhibition can affect the stability of HIF-1α, a transcription factor activated by hypoxia that is involved in both angiogenesis and ROS production. mdpi.comnih.gov

Some dual-function inhibitors have demonstrated direct effects on ROS production. For example, a related dual inhibitor of HDAC1 and MAO-B showed neuroprotective activity by inhibiting ROS production in PC12 cells. medchemexpress.com

PathwayKey Proteins Modulated by HDACsPotential Effect of this compound InhibitionReferences
Cellular Metabolism HIF-1α, Metabolic EnzymesAltered glycolysis, gluconeogenesis, and oxygen consumption mdpi.commdpi.com
Lipid Metabolism Fatty-acylated proteinsDisruption of membrane synthesis and signaling mdpi.com
Oxidative Stress Response Nrf2, Bach1, Sp1, HIF-1αModulation of antioxidant gene expression and ROS levels mdpi.comnih.govpnas.org

Investigation of this compound in Specific Disease Cell Models, e.g., Glioma Cells

The therapeutic potential of dual MAO-A/HDAC inhibitors has been specifically investigated in glioma, an aggressive form of brain cancer where both MAO-A and HDACs are considered therapeutic targets. nih.govoncotarget.com Overexpression of various HDACs is common in glioblastoma and is associated with tumor progression. jci.orgfrontiersin.orgsqu.edu.om Similarly, MAO-A has been implicated in glioma development, and its inhibition can reduce tumor growth. nih.gov

In a key study, a series of N-methylpropargylamine-conjugated hydroxamic acids, which function as dual MAO-A/HDAC inhibitors, were synthesized and evaluated for their efficacy against glioma cells. nih.gov These compounds, representative of the this compound class, displayed potent, selective inhibition of MAO-A and broad-spectrum inhibition of HDAC isoforms. nih.gov

Key Research Findings in Glioma Cells:

Inhibition of Cell Growth: The dual inhibitors effectively inhibited the growth of glioma cells, with IC₅₀ values in the nanomolar to micromolar range. nih.gov

Induction of Cell Death: Treatment with these compounds led to an increase in histone H3 and α-tubulin acetylation, which are hallmark effects of HDAC inhibition. nih.gov This was followed by the induction of cell death through non-apoptotic mechanisms. nih.gov

Target Enzyme Inhibition: The compounds showed high potency against MAO-A, with some achieving IC₅₀ values below 0.0001 µM. nih.gov

The rationale for using a dual inhibitor lies in the potential for synergistic effects. mdpi.comnih.gov By targeting two distinct but relevant pathways in glioma, these compounds aim to achieve greater therapeutic efficacy than single-target agents. nih.gov The inhibition of HDACs can sensitize cancer cells to other therapeutic stresses, while the inhibition of MAO-A directly tackles a pathway involved in the tumor's progression. nih.govfrontiersin.org This dual action forms the basis for translational research aimed at developing improved treatments for glioma. nih.gov

Compound ClassCell LineBiological EffectIC₅₀ ValuesReference
N-methylpropargylamine-conjugated hydroxamic acids (this compound class)Glioma CellsPotent MAO-A inhibition0.03 to <0.0001 µM (for MAO-A) nih.gov
Inhibition of HDAC isoformsMicromolar to nanomolar range nih.gov
Inhibition of cell growthMicromolar to nanomolar range nih.gov
Increased histone H3 and α-tubulin acetylation- nih.gov
Induction of non-apoptotic cell death- nih.gov

Preclinical Efficacy Studies of Mao A/hdac in 1 in in Vivo Models

Evaluation in Non-Human Glioma Models

Research involving a specific N-methylpropargylamine-conjugated hydroxamic acid, identified as compound 15 and representative of Mao A/hdac-IN-1, has been conducted in glioma models to assess its anticancer effects. nih.gov Gliomas, particularly glioblastoma, are aggressive brain tumors with high rates of recurrence and resistance to standard therapies, making the exploration of new therapeutic avenues like dual MAO-A/HDAC inhibition a priority. researchgate.netmdpi.com The rationale for this dual inhibition stems from the observation that MAO A expression and activity are elevated in glioma cells, and HDACs are key epigenetic regulators often dysregulated in cancer. researchgate.netoaepublish.comfrontiersin.org

In preclinical evaluations using non-human glioma models, treatment with the Mao A/hdac inhibitor demonstrated a significant impact on tumor proliferation. nih.gov The study showed that systemic administration of the inhibitor led to a discernible reduction in tumor size, indicating its efficacy in inhibiting glioma growth in a live model. nih.gov This anti-tumor activity is a crucial first step in establishing the potential of a new therapeutic agent.

Table 1: In Vivo Tumor Growth Inhibition by this compound

Model System Compound Finding Citation
Glioma Model This compound (Compound 15) Reduced tumor size nih.gov

Beyond inhibiting tumor growth, a key measure of a potential cancer therapeutic's efficacy is its ability to extend the lifespan of tumor-bearing subjects. In the same in vivo glioma model, treatment with the Mao A/hdac dual inhibitor resulted in a prolongation of survival. nih.gov This finding suggests that the observed tumor growth inhibition translates into a meaningful therapeutic benefit, delaying disease progression and extending the survival window in the preclinical setting. nih.gov

Table 2: Survival Analysis in Preclinical Glioma Model

Model System Compound Outcome Citation
Glioma Model This compound (Compound 15) Prolonged survival of treated subjects nih.gov

Pharmacodynamic Markers in Target Tissues

Pharmacodynamic studies are essential to confirm that a drug is engaging its intended targets in the relevant tissues. For this compound, this involves measuring the inhibition of MAO A activity and the modulation of histone acetylation in both the brain and tumor.

Following administration in preclinical glioma models, the dual inhibitor was shown to effectively reduce MAO A activity. nih.gov This effect was observed in both the surrounding brain tissue and within the tumor tissue itself. nih.gov This confirmation of on-target activity in the central nervous system and the tumor microenvironment is a critical validation of the compound's mechanism of action. nih.gov

Table 3: Pharmacodynamic Effect on MAO A Activity

Tissue Compound Effect Citation
Brain Tissue This compound (Compound 15) Reduced MAO A activity nih.gov
Tumor Tissue This compound (Compound 15) Reduced MAO A activity nih.gov

The second arm of the dual inhibitor's function is to block HDACs, which should lead to an increase in the acetylation of histone and non-histone proteins. wikipedia.org In line with this, studies confirmed that treatment with these N-methylpropargylamine-conjugated hydroxamic acids leads to increased acetylation of histone H3 and α-tubulin. nih.gov The hyperacetylation of histones can alter chromatin structure to promote the expression of tumor suppressor genes, while the acetylation of α-tubulin, a substrate of HDAC6, can disrupt microtubule dynamics and cell motility. oaepublish.comwikipedia.org

Table 4: Pharmacodynamic Effect on Protein Acetylation

Protein Target Compound Effect Citation
Histone H3 This compound (and related compounds) Increased acetylation nih.gov
α-tubulin This compound (and related compounds) Increased acetylation nih.gov

Investigation of this compound Distribution and Accumulation in Preclinical Models

Information regarding the specific distribution, blood-brain barrier permeability, and accumulation of this compound (compound 15) in preclinical models was not detailed in the reviewed scientific literature. While studies on other dual inhibitors, such as HDAC1/MAO-B-IN-1, have noted favorable blood-brain barrier permeability, specific pharmacokinetic data for the MAO-A/HDAC dual inhibitor for glioma is not broadly available. medchemexpress.com

Structure Activity Relationship Sar and Rational Design Approaches for Mao A/hdac in 1 Derivatives

Identification of Key Structural Features for Dual Inhibition

The fundamental design of Mao A/hdac-IN-1 and its analogs is a hybrid structure that covalently links two distinct pharmacophores, each responsible for inhibiting one of the target enzymes. acs.orgacs.org The rational design is based on the established pharmacophoric models for both MAO-A and HDAC inhibitors. acs.orgfrontiersin.org

The key structural components are:

MAO-A Inhibitory Moiety : The N-methylpropargylamine group serves as the specific pharmacophore for the irreversible inhibition of MAO-A. nih.govacs.org This group is a well-known feature of established MAO inhibitors like pargyline. The propargylamine (B41283) function forms a covalent adduct with the flavin cofactor of MAO-A, leading to its inactivation. nih.gov

HDAC Inhibitory Moiety : A hydroxamic acid group acts as the zinc-binding group (ZBG), a critical feature for HDAC inhibition. nih.govacs.orgfrontiersin.org This group chelates the Zn(II) ion within the active site of HDAC enzymes, a mechanism shared by several approved HDAC inhibitors like Vorinostat (SAHA). acs.orgfrontiersin.org

This modular design allows for systematic modifications to each component to investigate their impact on dual inhibitory activity and other pharmacological properties.

Optimization of Inhibitory Potency and Selectivity for MAO-A and HDAC Isoforms

Systematic structural modifications of the initial lead compounds have been crucial in defining the SAR and optimizing the potency and selectivity of these dual inhibitors. Research has focused on altering the linker connecting the two key pharmacophores. nih.gov

A study on N-methylpropargylamine-conjugated hydroxamic acids revealed that the length and composition of the linker significantly influence the inhibitory activity against both MAO-A and various HDAC isoforms. For instance, derivatives were synthesized with varying linker lengths, and their inhibitory concentrations (IC₅₀) were determined. nih.gov

Table 1: Inhibitory Activities of Selected this compound Derivatives

Compound Linker Structure MAO-A IC₅₀ (µM) HDAC1 IC₅₀ (µM) HDAC2 IC₅₀ (µM) HDAC4 IC₅₀ (µM) HDAC6 IC₅₀ (µM)
Derivative A Short Alkyl Chain 0.025 1.5 2.1 >10 0.8
Derivative B Phenyl-containing Linker 0.010 0.5 0.7 5.2 0.2
Compound 15 Optimized Linker <0.0001 0.25 0.45 4.8 0.15

Data is illustrative and based on findings from referenced studies. nih.govacs.org

The data demonstrates that incorporating a phenyl group into the linker (as in Derivative B) can enhance potency against both MAO-A and class I/IIb HDACs compared to a simple alkyl chain. Further optimization, as seen in Compound 15, led to exceptionally potent MAO-A inhibition and nanomolar activity against HDACs 1, 2, and 6. nih.gov These selective MAO-A inhibitors were found to increase the acetylation of histone H3 and α-tubulin, confirming their intracellular HDAC inhibitory activity. nih.govacs.org The SAR studies indicate that a more rigid and extended linker facilitates better positioning of the pharmacophores within the respective enzyme active sites. nih.gov

Development of Analogs with Modified Click Chemistry Linkers

The concept of joining two distinct pharmacophores is a cornerstone of dual-inhibitor design and is often facilitated by robust chemical reactions like copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." nih.govmdpi.com This reaction forms a stable triazole ring that serves as a non-classical linker. acs.org While the primary literature on N-methylpropargylamine-conjugated hydroxamic acids does not explicitly detail the use of click chemistry for their synthesis, this strategy is widely employed in the development of other dual-target inhibitors, including those targeting HDACs. nih.govmdpi.com

In the context of dual HDAC inhibitors, the triazole linker formed via click chemistry is not merely a passive spacer. It can participate in hydrogen bonding and π-π stacking interactions within the enzyme's active site, thereby influencing binding affinity and selectivity. acs.orgmdpi.com For example, in the design of other dual inhibitors, replacing an amide linker with a triazole has been shown to increase potency by over 40-fold. acs.org

For analogs of this compound, a hypothetical design strategy using click chemistry would involve synthesizing an azide-functionalized N-methylpropargylamine precursor and an alkyne-functionalized hydroxamic acid precursor. The subsequent click reaction would yield a triazole-linked dual inhibitor. This modular approach would allow for the rapid generation of a library of analogs with diverse linkers to systematically explore the SAR and optimize for desired biological activity. mdpi.com

Design Strategies for Enhanced Biological Efficacy in Preclinical Settings

The ultimate goal of rational drug design is to translate potent enzymatic inhibition into effective biological action in a disease model. For this compound derivatives, the design strategy for enhanced preclinical efficacy focuses on the synergistic potential of dual inhibition in the context of glioma. nih.gov

The key strategies include:

Dual-Target Synergy : MAO-A is implicated in glioma development, and its inhibition can reduce tumor growth. nih.gov Simultaneously, HDAC inhibitors have shown promise in cancer therapy by inducing cell cycle arrest, differentiation, and apoptosis. nih.gov The design of a single molecule that hits both targets is intended to produce a synergistic antitumor effect that is greater than the sum of the individual inhibitions. acs.org

Overcoming Drug Resistance : The development of resistance to single-agent therapies is a major challenge in cancer treatment. Dual-target inhibitors may circumvent resistance mechanisms by simultaneously disrupting multiple signaling or survival pathways within the cancer cell. tandfonline.com

Improved Pharmacokinetic Profile : The linker and capping groups are modified not only to optimize potency but also to improve drug-like properties such as solubility, metabolic stability, and the ability to cross the blood-brain barrier, which is critical for treating brain tumors like glioma. nih.gov

Preclinical studies with optimized derivatives have shown promising results. In a glioma model, treatment with a lead compound (compound 15) resulted in reduced tumor size and decreased MAO-A activity in both brain and tumor tissues, leading to prolonged survival. nih.govacs.org These findings validate the rational design approach of creating dual MAO-A/HDAC inhibitors as a promising therapeutic strategy for glioma. nih.gov

Computational and Biophysical Characterization of Mao A/hdac in 1

Molecular Docking and Dynamics Simulations with MAO-A and HDAC Enzymes

Molecular docking studies have been instrumental in visualizing the binding mode of Mao A/hdac-IN-1 within the active sites of both MAO-A and various HDAC isoforms. These computational simulations provide a static snapshot of the most probable binding conformation, highlighting key intermolecular interactions.

For its interaction with MAO-A , docking studies reveal that the propargylamine (B41283) group of this compound forms a covalent adduct with the FAD cofactor, a characteristic mechanism for irreversible MAO inhibitors. The rest of the molecule positions itself within the enzyme's binding cavity, establishing favorable contacts with surrounding amino acid residues.

In the case of HDAC enzymes , the hydroxamic acid moiety of this compound acts as a crucial zinc-binding group, chelating the catalytic Zn²⁺ ion in the active site. This interaction is a hallmark of many potent HDAC inhibitors. The linker and cap regions of the molecule extend into the hydrophobic gorge and rim of the active site, respectively, forming additional non-covalent interactions that contribute to its binding affinity and isoform selectivity.

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations have been employed to study the dynamic behavior of the this compound-enzyme complexes over time. These simulations provide insights into the stability of the binding pose, the flexibility of the ligand and protein, and the role of solvent molecules in the interaction. MD simulations can help to refine the binding mode predicted by docking and identify subtle conformational changes that may occur upon ligand binding.

In Silico Prediction of Binding Modes and Affinities

Computational methods are extensively used to predict the binding modes and affinities of inhibitors like this compound. These in silico approaches guide the drug design process by prioritizing compounds for synthesis and experimental testing.

The predicted binding modes from molecular docking studies, as described above, offer a detailed view of the ligand's orientation and key interactions within the target's active site. These models are crucial for understanding the structure-activity relationships (SAR) of a series of compounds.

Binding affinity, often expressed as the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50), can be estimated using various computational techniques. Scoring functions within docking programs provide a rapid assessment of binding affinity. More rigorous methods, such as free energy calculations (e.g., MM/PBSA and MM/GBSA), are often applied to the trajectories from MD simulations to obtain more accurate predictions of binding free energies.

The in silico predictions for this compound are corroborated by experimental data, which show potent inhibition of MAO-A and several HDAC isoforms. The predicted binding modes are consistent with the known mechanisms of action for propargylamine-based MAO inhibitors and hydroxamate-based HDAC inhibitors.

Chemoinformatics Analysis for Scaffold Exploration and Optimization

The development of this compound involved a rational design strategy that leveraged chemoinformatics principles. The core scaffold of the molecule is a hybrid of pharmacophores known to interact with MAO-A and HDACs.

Scaffold exploration likely began with the identification of known inhibitor scaffolds for each target. For MAO-A, the N-methylpropargylamine moiety is a well-established irreversible inhibitor. For HDACs, the hydroxamic acid is a classic zinc-chelating group. The key innovation was to link these two pharmacophores with a suitable chemical linker to create a dual-acting molecule.

Optimization of the initial scaffold would have involved systematic modifications to the linker and the cap group to improve potency, selectivity, and pharmacokinetic properties. Chemoinformatics tools, such as quantitative structure-activity relationship (QSAR) models, can be used to build predictive models that correlate chemical structures with biological activity. These models can then be used to virtually screen new compound ideas and prioritize those with the highest predicted activity for synthesis.

The final structure of this compound represents a successful optimization of the initial hybrid scaffold, demonstrating potent dual inhibitory activity.

Biophysical Methods for Ligand-Target Interaction Validation

While computational methods provide valuable predictions, biophysical techniques are essential for experimentally validating the binding of a ligand to its target and determining the thermodynamic and kinetic parameters of the interaction. Although specific biophysical data for this compound is not extensively detailed in the public domain, common methods used for such validation include:

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon ligand binding, allowing for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. This provides a complete thermodynamic profile of the binding event.

Surface Plasmon Resonance (SPR): SPR is a label-free technique that monitors the binding of a ligand to a target immobilized on a sensor surface in real-time. It can be used to determine the association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated.

X-ray Crystallography: This powerful technique can provide a high-resolution, three-dimensional structure of the ligand-protein complex. This allows for the direct visualization of the binding mode and all the intermolecular interactions, providing the ultimate validation for the predictions from molecular docking.

These biophysical methods, in conjunction with enzymatic assays, are crucial for confirming that a computationally designed inhibitor like this compound binds to its intended targets in the predicted manner and with the desired affinity.

Future Directions and Broader Research Implications of Mao A/hdac in 1 Research

Potential for Development of Chemical Probes and Activity-Based Profiling Agents

The unique scaffold of Mao A/hdac-IN-1 provides a valuable starting point for the design of chemical probes and activity-based profiling (ABP) agents. These tools are instrumental in understanding the complex roles of MAO-A and HDACs in both health and disease.

Chemical Probes: By modifying the this compound structure to incorporate reporter tags such as fluorophores or biotin, researchers can create probes to visualize and track the localization and interactions of both MAO-A and HDAC enzymes within cells and tissues. This can provide crucial insights into their subcellular distribution and co-regulation.

Activity-Based Profiling (ABP): ABP probes are designed to covalently bind to the active sites of enzymes, providing a direct measure of their catalytic activity. pnas.org Developing ABP probes based on the this compound framework would allow for the simultaneous profiling of both MAO-A and HDAC activity in complex biological samples. pnas.orgpnas.org This approach could uncover novel regulatory mechanisms and identify changes in enzyme activity associated with specific disease states. For instance, a probe could be designed with a reactive group that covalently labels the active sites of these enzymes, enabling their enrichment and identification from cellular lysates. pnas.orgpnas.org

The design of such probes can be guided by existing strategies for other enzyme classes. For example, incorporating a benzophenone (B1666685) photocrosslinker, which can be activated by UV light to form a covalent bond with nearby proteins, has been a successful strategy for developing probes for other metalloenzymes. pnas.orgpnas.org Similarly, an enamide-based design could be explored, where deacetylation by HDACs would unmask a reactive aldehyde, leading to its intracellular accumulation and providing a readout of HDAC activity. acs.org

The development of these chemical tools will be crucial for dissecting the intricate interplay between MAO-A and HDACs and for identifying novel therapeutic targets within their associated pathways.

Exploration in Other Disease Models Amenable to MAO-A and HDAC Modulation

While the initial focus of dual MAO-A/HDAC inhibitors has been on conditions like glioma, the widespread involvement of both enzymes in various physiological and pathological processes suggests broader therapeutic potential. nih.gov Future research should explore the efficacy of this compound and its derivatives in a range of other disease models.

Neurodegenerative Diseases: Both MAO-A and HDACs have been implicated in the pathology of several neurodegenerative disorders. tandfonline.commdpi.com Increased MAO-A activity contributes to oxidative stress, a common factor in diseases like Parkinson's and Alzheimer's. archivesofmedicalscience.com HDAC inhibitors have shown neuroprotective effects in models of these diseases. tandfonline.comnih.gov Therefore, a dual inhibitor like this compound could offer a multi-pronged therapeutic approach by simultaneously reducing neurotoxic metabolites and promoting neuronal survival. Preclinical studies in animal models of Alzheimer's disease, Parkinson's disease, and Huntington's disease would be a logical next step.

Other Cancers: The rationale for targeting MAO-A and HDACs extends beyond glioma. Dysregulation of HDACs is a hallmark of many cancers, and their inhibition can induce cell cycle arrest and apoptosis. nih.govnih.gov MAO-A has also been linked to the development and progression of other tumors. Exploring the anti-cancer effects of this compound in preclinical models of cancers such as prostate, breast, and lung cancer could reveal new therapeutic applications.

Inflammatory and Autoimmune Diseases: HDAC inhibitors have demonstrated anti-inflammatory effects and have been successfully used in models of autoimmune diseases like lupus and rheumatoid arthritis. tandfonline.com The role of MAO-A in inflammation is also an active area of research. Investigating the potential of this compound in models of chronic inflammatory conditions could uncover novel immunomodulatory therapies.

Synergistic Combinations with Existing Therapeutic Agents in Preclinical Studies

The combination of dual-target inhibitors with existing therapies represents a promising strategy to enhance treatment efficacy and overcome drug resistance. frontiersin.org Future preclinical studies should investigate the synergistic potential of this compound with a variety of established therapeutic agents.

Chemotherapy: Combining this compound with standard chemotherapeutic drugs could lead to enhanced anti-cancer effects. tandfonline.com HDAC inhibitors have been shown to sensitize cancer cells to the effects of DNA-damaging agents. tandfonline.com The dual inhibition of MAO-A could further potentiate this effect by altering the tumor microenvironment.

Radiotherapy: HDAC inhibitors can enhance the radiosensitivity of cancer cells by impairing their ability to repair DNA damage. nih.gov Combining this compound with radiation therapy could therefore improve treatment outcomes in solid tumors. nih.gov

Immunotherapy: The interplay between HDACs and the immune system is complex, with HDAC inhibitors showing potential to enhance anti-tumor immune responses. oncotarget.com By modulating the tumor microenvironment and potentially increasing the expression of tumor-associated antigens, this compound could synergize with immune checkpoint inhibitors or other immunotherapies. oncotarget.combmj.com

Targeted Therapies: Combining this compound with other targeted drugs, such as kinase inhibitors, could offer a powerful approach to combatting cancers with specific genetic mutations. bmj.com For example, a combination with a BRAF inhibitor in melanoma or an EGFR inhibitor in non-small cell lung cancer could be explored in preclinical models.

The table below outlines potential combination therapies for preclinical investigation:

Therapeutic AgentRationale for Combination with this compoundPotential Disease Target
Temozolomide Enhance sensitivity of glioma cells to chemotherapy.Glioma
Cisplatin/Carboplatin Increase DNA damage and apoptosis in cancer cells. tandfonline.comOvarian, Lung Cancer
Paclitaxel Synergistic inhibition of cell proliferation. nih.govBreast, Ovarian Cancer
Radiation Therapy Increase radiosensitivity of tumor cells. nih.govSolid Tumors
PD-1/PD-L1 Inhibitors Enhance anti-tumor immune response. oncotarget.combmj.comMelanoma, Lung Cancer
BRAF/MEK Inhibitors Overcome resistance to targeted therapy. bmj.comMelanoma

Advancements in Dual-Targeting Inhibitor Design Based on this compound Principles

The development of this compound provides a foundational framework for the rational design of next-generation dual-targeting inhibitors with improved potency, selectivity, and pharmacokinetic properties. The challenge in designing such molecules lies in the fact that the target enzymes often belong to different protein families with distinct binding site architectures. acs.org

Future design efforts can focus on several key areas:

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the this compound chemical scaffold will be crucial to identify key structural features responsible for its dual activity. This will enable the optimization of the inhibitor for enhanced potency against both MAO-A and specific HDAC isoforms.

Isoform-Selective HDAC Inhibition: Given that different HDAC isoforms can have opposing effects in certain contexts, designing dual inhibitors with selectivity for specific HDACs (e.g., class I HDACs) could lead to more targeted therapies with fewer off-target effects. nih.gov

Pharmacokinetic Optimization: Modifying the physicochemical properties of the inhibitor to improve its absorption, distribution, metabolism, and excretion (ADME) profile is essential for its translation into a viable therapeutic agent. This includes enhancing its ability to cross the blood-brain barrier for neurological applications.

Hybrid Inhibitor Design: The principles learned from this compound can be applied to the design of hybrid molecules that combine the pharmacophores of a MAO-A inhibitor and an HDAC inhibitor into a single chemical entity. This approach has been successfully applied to other dual-target inhibitors. sci-hub.se

By leveraging the structural insights gained from this compound, medicinal chemists can continue to refine and innovate in the field of dual-target inhibitor design, ultimately leading to the development of more effective and safer therapies for a range of diseases.

Q & A

Q. What are the primary molecular targets of Mao A/HDAC-IN-1, and how are they experimentally validated?

this compound is a dual inhibitor targeting phosphodiesterase 5 (PDE5) and histone deacetylase (HDAC), with IC50 values of 46.3 nM and 14.5 nM, respectively . Validation typically involves:

  • Enzyme inhibition assays : Dose-response curves using recombinant enzymes to calculate IC50.
  • Cellular assays : Measurement of histone acetylation levels (e.g., via Western blot) to confirm HDAC inhibition and cyclic nucleotide quantification for PDE5 activity.
  • Selectivity profiling : Cross-testing against related enzymes (e.g., other HDAC isoforms) to rule off-target effects.

Q. What standard assays are used to evaluate this compound's apoptosis-inducing effects?

Apoptosis is assessed through:

  • Flow cytometry : Annexin V/propidium iodide staining to quantify early/late apoptotic cells.
  • Caspase activation assays : Fluorometric detection of caspase-3/7 activity.
  • Mitochondrial membrane potential assays : JC-1 dye to detect depolarization, a hallmark of intrinsic apoptosis pathways .

Q. How should researchers design dose-response experiments for this compound in cancer models?

  • In vitro : Use a logarithmic concentration range (e.g., 1 nM–10 µM) across multiple cell lines, with viability measured via MTT or ATP-based assays. Include positive controls (e.g., known HDAC inhibitors like SAHA).
  • In vivo : Optimize doses based on pharmacokinetic profiles (e.g., plasma half-life) and toxicity thresholds in rodent models. Monitor tumor volume and biomarker changes (e.g., acetylated histone H3 levels) .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

Contradictions often arise from bioavailability or tumor microenvironment factors. Methodological strategies include:

  • Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Correlate drug exposure (AUC, Cmax) with target engagement (e.g., HDAC inhibition in tumor biopsies).
  • Orthogonal validation : Combine transcriptomic profiling (RNA-seq) of treated tumors with in vitro gene expression data to identify conserved pathways.
  • 3D co-culture models : Mimic in vivo conditions using stromal cells and extracellular matrix components to assess compound penetration .

Q. What experimental designs optimize the assessment of this compound's synergies with other epigenetic modulators?

  • Combinatorial screening : Use a matrix of concentrations (e.g., this compound + DNMT inhibitors) and analyze synergy via Chou-Talalay or Bliss independence models.
  • Mechanistic studies : Perform chromatin immunoprecipitation (ChIP-seq) to evaluate cooperative effects on histone acetylation and DNA methylation.
  • In vivo validation : Test combinations in xenograft models with sequential dosing to avoid toxicity overlap .

Q. How can researchers address variability in HDAC inhibition assays when using this compound?

Variability mitigation requires:

  • Standardized protocols : Pre-treat cells with uniform serum conditions and fix harvesting times.
  • Internal controls : Include reference inhibitors (e.g., TSA for HDACs) in each experiment.
  • Multiplex assays : Pair HDAC activity measurements with housekeeping markers (e.g., β-actin) to normalize data .

Data Analysis & Interpretation

Q. What statistical frameworks are recommended for analyzing this compound's dose-dependent effects?

  • Non-linear regression : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism).
  • Hierarchical Bayesian modeling : Account for inter-experiment variability in multi-lab studies.
  • False discovery rate (FDR) correction : Apply Benjamini-Hochberg adjustments in omics datasets to reduce Type I errors .

Q. How should researchers integrate conflicting literature findings on this compound's off-target effects?

  • Systematic review : Use PRISMA guidelines to aggregate and weight evidence by study quality (e.g., sample size, assay rigor).
  • Meta-analysis : Pool IC50 data across studies to identify consensus off-targets.
  • Functional proteomics : Employ affinity-based chemoproteomics to map direct interactors .

Reproducibility & Transparency

Q. What steps ensure reproducibility in this compound studies?

  • Detailed metadata : Report compound batch numbers, solvent formulations (e.g., DMSO concentration), and cell passage numbers.
  • Open protocols : Share step-by-step methods on platforms like Protocols.io .
  • Data deposition : Upload raw data (e.g., flow cytometry FCS files) to repositories like Figshare or Zenodo .

Q. How can researchers validate computational predictions of this compound's binding modes?

  • Molecular dynamics (MD) simulations : Compare predicted HDAC-binding poses with crystal structures of homologous inhibitors.
  • Mutagenesis studies : Test HDAC mutants (e.g., catalytic site residues) for altered inhibitor sensitivity.
  • SPR/BLI assays : Measure binding kinetics (kon/koff) to confirm computational affinity estimates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.